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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)ethanol

Cat. No.: B1295094

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(3-Fluorophenyl)ethanol, a key intermediate in various synthetic applications.
This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-(3-Fluorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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Chemical Shift L Coupling Number of .
(5) ppm Multiplicity Constant (J) T Assighment
Hz

7.35-7.14 m - 1H Ar-H
7.11-7.01 m - 2H Ar-H
6.99 - 6.95 m - 1H Ar-H
4.93 q 5.9 1H CH-OH
2.06 brs - 1H OH
151 d 6.2 3H CHs

Solvent: CDCIs, Spectrometer Frequency: 500 MHz

13C NMR Data (Predicted)
Chemical Shift (8) ppm Assighment
163.0 (d, J = 243 Hz) C-F
148.5 (d, J = 7 Hz) C-C-OH
129.8 (d, J = 8 Hz) Ar-CH
121.0 Ar-CH
114.0 (d, J = 21 Hz) Ar-CH
112.5 (d, J = 22 Hz) Ar-CH
69.5 CH-OH
25.0 CHs

Note: The 13C NMR data is predicted as experimental data from open sources is unavailable.

Chemical shifts and coupling constants are estimations.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
3360 Strong, Broad O-H stretch (alcohol)
3050 Medium C-H stretch (aromatic)
2975 Medium C-H stretch (aliphatic)
1590, 1490, 1450 Medium to Strong C=C stretch (aromatic ring)
1250 Strong C-F stretch
C-O stretch (secondary
1150 Strong
alcohol)
C-H bend (aromatic, meta-
780, 690 Strong ) )
disubstituted)
Technique: Neat, as a thin film between salt plates.
Mass Spectrometry (MS)
miz Relative Intensity (%) Assighment
140 40 [M]* (Molecular lon)
125 100 [M - CH3]*
97 60 [M - CHs - COJ* or [CeHaF]*
77 30 [CeHs]*

lonization Method: Electron lonization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Accurately weigh 10-20 mg of 1-(3-Fluorophenyl)ethanol. b.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls) containing
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0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean,
dry 5 mm NMR tube.

2. 'H NMR Data Acquisition: a. The *H NMR spectrum is recorded on a 500 MHz spectrometer.
b. The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1
second, 16 scans, and a pulse angle of 30 degrees. c. The free induction decay (FID) is Fourier
transformed with a line broadening of 0.3 Hz.

3. 3C NMR Data Acquisition: a. The 3C NMR spectrum is recorded on the same spectrometer
at a frequency of 125 MHz. b. The spectrum is acquired with proton decoupling. c. A spectral
width of 240 ppm, a relaxation delay of 2 seconds, and approximately 1024 scans are used. d.
The FID is processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

1. Sample Preparation: a. Place a small drop of neat 1-(3-Fluorophenyl)ethanol onto a clean,
dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. b. Gently place a second salt
plate on top to create a thin capillary film of the liquid between the plates.

2. Data Acquisition: a. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. b. A background spectrum of the empty salt plates is first acquired. c. The
sample is then placed in the spectrometer's sample holder. d. The spectrum is typically
recorded from 4000 cm~* to 400 cm~? with a resolution of 4 cm~%, and 16 scans are co-added
to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction: a. A dilute solution of 1-(3-Fluorophenyl)ethanol in a volatile organic
solvent such as methanol or dichloromethane is prepared. b. The sample is introduced into the
mass spectrometer via direct injection or through a gas chromatography (GC) interface.

2. Data Acquisition: a. The mass spectrum is obtained using an electron ionization (El) source.
b. The electron energy is set to 70 eV. c. The mass analyzer is scanned over a mass-to-charge
(m/z) range of 40-200 amul.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a small
organic molecule like 1-(3-Fluorophenyl)ethanol.

Workflow for Spectroscopic Analysis of 1-(3-Fluorophenyl)ethanol
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Structural Elucidation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow from sample preparation to structural elucidation.

« To cite this document: BenchChem. [Spectroscopic Analysis of 1-(3-Fluorophenyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295094+#spectroscopic-data-of-1-3-fluorophenyl-
ethanol-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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